molecular formula C24H31NO6 B4301430 ETHYL 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE

ETHYL 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE

Cat. No.: B4301430
M. Wt: 429.5 g/mol
InChI Key: XDKZKTQCFXJBRC-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-diethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple ethoxy groups attached to aromatic rings, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE typically involves esterification reactions. One common method is the reaction of 3,4-diethoxybenzoic acid with ethyl 3-amino-3-(4-ethoxyphenyl)propanoate in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification process. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-diethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Scientific Research Applications

Ethyl 3-[(3,4-diethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple ethoxy groups may enhance its binding affinity and specificity for certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate
  • Ethyl 4-[(3,4-diethoxybenzoyl)amino]-4-(4-ethoxyphenyl)butanoate

Uniqueness

Ethyl 3-[(3,4-diethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate stands out due to its unique combination of ethoxy groups and aromatic rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-[(3,4-diethoxybenzoyl)amino]-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-5-28-19-12-9-17(10-13-19)20(16-23(26)31-8-4)25-24(27)18-11-14-21(29-6-2)22(15-18)30-7-3/h9-15,20H,5-8,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZKTQCFXJBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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